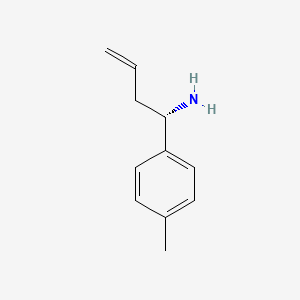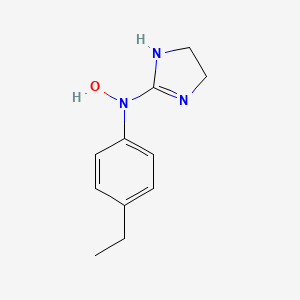
Methyl 3-nitro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-nitro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C₆H₆N₂O₄ It belongs to the class of nitro compounds and is characterized by a nitro group (-NO₂) attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl Pyrrole-2-carboxylate
Starting Material: Methyl pyrrole-2-carboxylate.
Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain a temperature around 0-5°C.
Procedure: Methyl pyrrole-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane. A mixture of nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a specified time, then quenched with water and extracted with an organic solvent.
-
Industrial Production Methods
- Industrial production of Methyl 3-nitro-1H-pyrrole-2-carboxylate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
-
Reduction
Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
Conditions: Reduction reactions are typically carried out under mild conditions to selectively reduce the nitro group to an amino group without affecting other functional groups.
Products: The major product is Methyl 3-amino-1H-pyrrole-2-carboxylate.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Substitution reactions often require a base to deprotonate the nucleophile and facilitate the attack on the electrophilic nitro group.
Products: Substitution of the nitro group can lead to various derivatives depending on the nucleophile used.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically carried out under controlled conditions to prevent over-oxidation.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
Chemistry
Organic Synthesis: Methyl 3-nitro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate how modifications to the nitro group or the pyrrole ring affect biological activity.
Medicine
Drug Development: Derivatives of this compound are explored for their potential as pharmaceutical agents. The nitro group can be reduced to an amino group, which is a common motif in many drugs.
Industry
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism by which Methyl 3-nitro-1H-pyrrole-2-carboxylate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
相似化合物的比较
Similar Compounds
-
Methyl 3-nitro-1H-indole-2-carboxylate
- Similar structure but with an indole ring instead of a pyrrole ring.
- Used in similar applications but may have different reactivity and biological activity.
-
Methyl 3-nitro-1H-pyrrole-2-acetate
- Similar structure but with an acetate group instead of a carboxylate group.
- May have different solubility and reactivity properties.
Uniqueness
Methyl 3-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its nitro group and carboxylate ester make it a versatile intermediate in organic synthesis, while its pyrrole ring provides a stable and reactive scaffold for further derivatization.
属性
分子式 |
C6H6N2O4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC 名称 |
methyl 3-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-4(8(10)11)2-3-7-5/h2-3,7H,1H3 |
InChI 键 |
JMQUTADNZQOKPI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


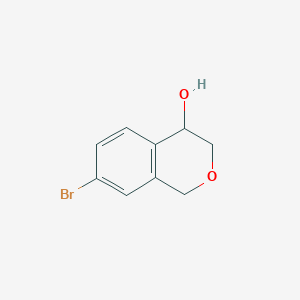
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
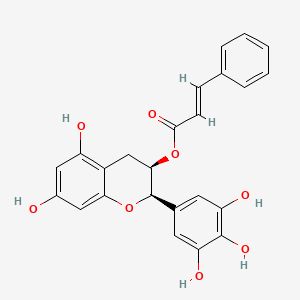
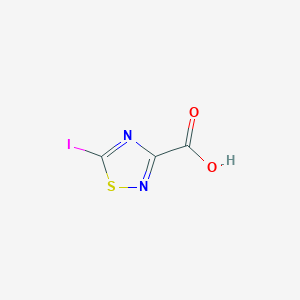
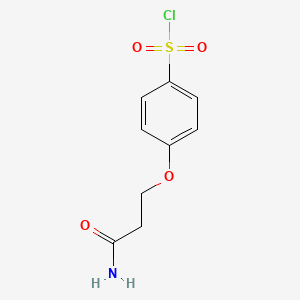
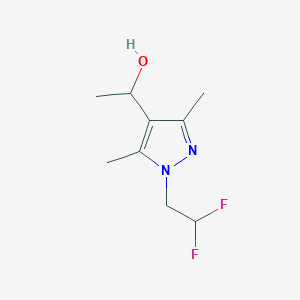
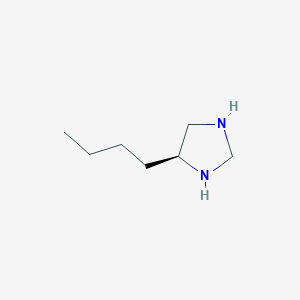

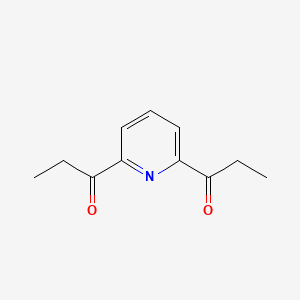
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
